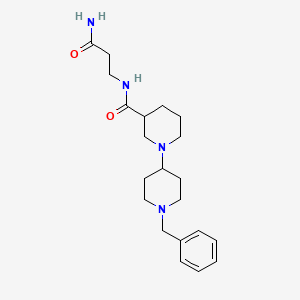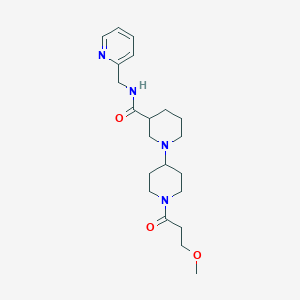![molecular formula C21H20N2O4 B5340606 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide, also known as MRT68921, is a novel selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.
Mecanismo De Acción
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide selectively inhibits the activity of CK1δ by binding to the ATP-binding site of the kinase domain. By inhibiting CK1δ, this compound regulates the phosphorylation of its downstream targets, including PER2, β-catenin, and p53.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cellular context. For example, this compound has been shown to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, leading to the stabilization of PER2 protein. This compound has also been shown to inhibit the phosphorylation of β-catenin, leading to the suppression of Wnt signaling. In addition, this compound has been shown to sensitize cancer cells to DNA damage by inhibiting the phosphorylation of p53, leading to the activation of the DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide in lab experiments is its selectivity for CK1δ. This compound has been shown to have minimal off-target effects on other kinases. In addition, this compound has good solubility in aqueous buffers, making it easy to use in various experimental systems. However, one of the limitations of using this compound is its relatively low potency compared to other CK1δ inhibitors. This may limit its use in certain experimental settings where higher potency is required.
Direcciones Futuras
There are several future directions for the use of 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide in scientific research. One area of interest is the role of CK1δ in cancer biology. This compound has been shown to sensitize cancer cells to DNA damage, suggesting that CK1δ inhibition may be a potential therapeutic strategy for cancer treatment. Another area of interest is the role of CK1δ in neurodegenerative diseases. This compound has been shown to regulate the circadian rhythm, which is disrupted in many neurodegenerative diseases. Therefore, CK1δ inhibition may be a potential therapeutic target for these diseases. Finally, the development of more potent and selective CK1δ inhibitors may improve the utility of this compound in scientific research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzoyl chloride with 2-methoxypyridine-3-amine to form 2-methyl-N-(2-methoxypyridin-3-yl)benzamide. The resulting compound is then reacted with 2-bromo-5-methoxyphenol to form 3-[(2-methoxyphenoxy)methyl]-N-(2-methoxypyridin-3-yl)-2-methylbenzamide. Finally, the compound is treated with sodium borohydride and hydrochloric acid to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide has been widely used in scientific research to investigate the role of CK1δ in various cellular processes. For example, this compound has been shown to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, a key component of the circadian clock. This compound has also been used to study the role of CK1δ in Wnt signaling, a pathway that regulates cell proliferation and differentiation. In addition, this compound has been shown to sensitize cancer cells to DNA damage by inhibiting the phosphorylation of p53, a tumor suppressor protein.
Propiedades
IUPAC Name |
3-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-16(8-5-9-17(14)24)20(25)23-13-15-7-6-12-22-21(15)27-19-11-4-3-10-18(19)26-2/h3-12,24H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQQHWGWVFIWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5340533.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5340539.png)

![N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5340567.png)


![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)


![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)
![2-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]ethoxy}ethanol](/img/structure/B5340641.png)
![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)